2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Descripción

Primary Identification Parameters

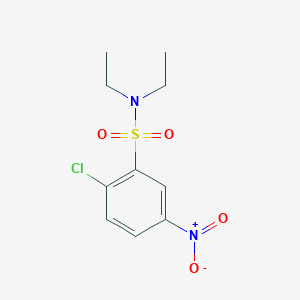

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a synthetic organic compound characterized by distinct structural and physicochemical properties. Its molecular formula is C₁₀H₁₃ClN₂O₄S , with a molecular weight of 292.74 g/mol . The compound features:

- A benzene ring as the central aromatic scaffold.

- Chlorine substitution at the 2-position.

- A nitro group (-NO₂) at the 5-position.

- A sulfonamide group (-SO₂-NR₂) at the 1-position, where the nitrogen atom is bonded to two ethyl groups (-CH₂CH₃).

The structural arrangement confers polarity due to the electron-withdrawing nitro and sulfonamide groups, while the chloro substituent influences reactivity in substitution reactions .

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide , derived through the following conventions:

- The parent structure is benzenesulfonamide .

- Substituents are numbered to assign the lowest possible locants:

- Chloro at position 2.

- Nitro at position 5.

- Diethyl groups on the sulfonamide nitrogen.

Synonyms for the compound include:

- 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide .

- Benzenesulfonamide, 2-chloro-N,N-diethyl-5-nitro- .

- NSC 350627 (historical identifier) .

Representative SMILES Notation :ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(CC)CC .

Registry Numbers

The compound is cataloged across major chemical databases:

Molecular Classification

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonyl group (-SO₂-) bonded to an amine (-NH₂ or -NR₂) . Key subclassifications include:

- Aromatic sulfonamides : Feature a benzene ring directly attached to the sulfonamide group.

- Nitroaromatics : Contain nitro groups on aromatic rings, influencing electronic properties and reactivity.

- Chlorinated compounds : Chlorine substitution enhances electrophilicity at specific positions.

Functional Groups Present :

- Sulfonamide (-SO₂-NR₂): Imparts hydrogen-bonding potential and metabolic stability.

- Nitro (-NO₂): Strong electron-withdrawing group affecting ring electrophilicity.

- Chloro (-Cl): Halogen substituent influencing lipophilicity and intermolecular interactions.

Structural Analogs :

- 2-Chloro-5-nitrobenzenesulfonamide (lacks ethyl groups) .

- N,N-Diethyl-3-nitrobenzenesulfonamide (differs in nitro and chloro positioning) .

Propiedades

IUPAC Name |

2-chloro-N,N-diethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-7-8(13(14)15)5-6-9(10)11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIUJTBQHFXCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407582 | |

| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4750-91-8 | |

| Record name | 2-Chloro-N,N-diethyl-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by alkylation with diethylamine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for the alkylation step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide undergoes various chemical reactions including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Reduction: Formation of 2-amino-N,N-diethyl-5-nitrobenzene-1-sulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide has been studied for its potential as an antimicrobial agent , particularly against specific bacterial strains. Its structural features suggest that it may interact with biological targets involved in metabolic processes, influencing enzymatic activities and cellular responses .

Enzyme Inhibition Studies

The compound has been investigated for its role in enzyme inhibition, particularly regarding the Na⁺–K⁺–Cl⁻ importer NKCC1. Research indicates that derivatives of this compound can selectively inhibit NKCC1, which is crucial for regulating intracellular chloride concentrations in neurons. This inhibition has potential therapeutic implications for neurological disorders characterized by chloride homeostasis dysfunctions .

Synthesis of Pharmaceutical Intermediates

Due to its versatile reactivity, this compound serves as a building block in the synthesis of more complex organic molecules and pharmaceutical intermediates. It is utilized in creating various derivatives that may possess enhanced biological activities or novel therapeutic effects .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuropharmacological Research

In neuropharmacological studies, compounds derived from this compound were tested for their ability to modulate chloride ion influx in neuronal models. The findings demonstrated that certain derivatives could effectively rescue behavioral deficits in mouse models of Down syndrome and autism, highlighting their potential therapeutic applications in treating neurodevelopmental disorders .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in folic acid synthesis, similar to other sulfonamides. This inhibition disrupts the production of essential metabolites, leading to the antibacterial effects observed with this compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features

The compound’s key structural motifs—chloro, nitro, and sulfonamide groups—are shared with several analogs. Variations in substituents and their positions significantly influence physicochemical and biological properties. Below is a comparative analysis of select analogs:

Physicochemical Properties

- Electron-Withdrawing Effects: The nitro group (NO₂) in the reference compound enhances acidity of the sulfonamide proton (pKa ~8–10) compared to amino (NH₂) or methoxy (OCH₃) substituents, which are electron-donating .

- Lipophilicity : Bulky substituents like 2,4-dimethylphenyl (LogP ~3.5) increase hydrophobicity compared to diethylamine (LogP ~2.8), influencing membrane permeability .

- Thermal Stability: Nitro-substituted sulfonamides generally exhibit higher thermal stability (>200°C) than amino analogs due to resonance stabilization .

Actividad Biológica

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is a synthetic compound with notable biological activity, particularly in antimicrobial applications. Its molecular formula is C10H13ClN2O4S, and it has a molecular weight of 292.74 g/mol. This compound features a benzene ring with a nitro group and a sulfonamide group, alongside two ethyl groups attached to the nitrogen atom, giving it unique properties that influence its biological interactions.

- Appearance : Yellow crystalline solid

- Melting Point : 78.5 to 79.5 °C

- Structure : Contains a chlorine atom, nitro group, and sulfonamide functionality which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to interact with bacterial enzymes and metabolic pathways.

The compound has been shown to bind to proteins involved in metabolic processes, influencing enzymatic activities and cellular responses. This interaction is critical in understanding its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Unique Properties |

|---|---|---|---|

| 2-Chloro-5-nitro-benzenesulfonamide | C6H5ClN2O4S | Lacks ethyl groups | More potent against certain bacteria |

| N,N-Diethyl-3-nitrobenzenesulfonamide | C10H13N3O4S | No chlorine substitution | Different reactivity profile |

| Sulfanilamide | C6H8N2O2S | Simple sulfonamide structure | Historical significance in antibiotic development |

This table illustrates how this compound stands out due to its unique combination of chlorine and nitro functionalities along with diethyl substitution.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. The compound’s ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism.

- Enzymatic Interaction : Research in Biochemical Pharmacology explored the binding affinity of this compound with dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. The findings indicated that the compound could act as a competitive inhibitor, suggesting potential use in developing new antibacterial therapies.

- Cellular Response Modulation : A study published in Pharmacology Reports investigated the effects of this compound on mammalian cell lines. Results showed that the compound could induce apoptosis in cancerous cells while sparing normal cells, indicating its potential for selective therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide, and how do solvent choices impact yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a nitrobenzene precursor with diethylamine. Evidence from analogous sulfonamide syntheses highlights the use of DMF as a catalyst and 1,2-dichloroethane as a solvent under reflux conditions . Solvent polarity and temperature critically influence reaction kinetics: polar aprotic solvents enhance nucleophilic substitution, while prolonged heating (>3 hours) may degrade thermally sensitive intermediates. Yield optimization requires monitoring via TLC or HPLC to identify side products like unreacted sulfonyl chloride.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : H and C NMR verify the presence of diethylamino groups (δ ~1.2 ppm for CH, δ ~3.4 ppm for N–CH) and the nitro group’s electron-withdrawing effects on aromatic protons .

- HPLC-MS : Quantifies purity (>95%) and detects impurities such as residual starting materials or dechlorinated byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for sulfonamide derivatives under varying nitro-group substitution patterns?

- Methodological Answer : Contradictions often arise from electronic and steric effects. For example, the nitro group at position 5 in this compound deactivates the benzene ring, reducing electrophilic substitution rates compared to para-substituted analogs . Computational modeling (e.g., DFT calculations) can predict reactive sites, while competitive reaction experiments with electrophiles (e.g., bromine or nitration agents) validate these predictions .

Q. How does the diethylamino group influence the compound’s biological activity compared to other N-alkyl substituents?

- Methodological Answer : Structure-activity relationship (SAR) studies show that bulkier alkyl groups (e.g., diethyl vs. methyl) enhance lipophilicity, improving membrane permeability in cell-based assays . However, excessive bulk may sterically hinder target binding. Comparative assays using analogues with varied N-alkyl chains (e.g., methyl, propyl) are essential for optimizing pharmacokinetic profiles .

Q. What advanced computational methods are recommended for predicting reaction pathways in sulfonamide functionalization?

- Methodological Answer : Quantum mechanical methods (e.g., DFT) and AI-driven platforms like COMSOL Multiphysics enable pathway prediction by simulating transition states and intermediates. For example, ICReDD’s reaction path search algorithms integrate quantum calculations with experimental data to identify optimal conditions for sulfonamide derivatization (e.g., introducing halogen or amine groups) .

Methodological Design Questions

Q. How to design experiments to assess thermal stability during high-temperature reactions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. For in-situ monitoring, employ FTIR or Raman spectroscopy to detect bond cleavage (e.g., C–S or N–S bonds) under reflux conditions . Control experiments with inert atmospheres (N/Ar) minimize oxidative degradation.

Q. What analytical workflows validate the compound’s suitability as a protease inhibitor scaffold in medicinal chemistry?

- Methodological Answer :

- Enzyme Assays : Test inhibition potency against target proteases (e.g., thrombin) using fluorogenic substrates.

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes, guided by the sulfonamide’s hydrogen-bonding capacity and nitro group’s electrostatic interactions .

- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) assesses susceptibility to oxidative degradation .

Data Interpretation and Troubleshooting

Q. How to address inconsistent NMR spectra indicating unexpected byproducts?

- Troubleshooting Guide :

- Peak Splitting : Diastereomeric impurities (if chiral centers exist) require chiral HPLC or recrystallization.

- Unassigned Peaks : Compare with spectra of intermediates (e.g., nitrobenzenesulfonyl chloride) to identify unreacted precursors .

- Solvent Artifacts : Ensure complete solvent removal under vacuum; residual DMF (δ ~2.7–3.1 ppm) may mask key signals .

Safety and Stability

Q. What are the critical safety protocols for handling this compound’s nitro and sulfonamide groups?

- Safety Guidelines :

- Explosivity Risk : Nitro groups necessitate avoidance of open flames and static electricity. Conduct small-scale reactions first.

- Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent skin contact or inhalation, as sulfonamides may cause sensitization .

- Storage : Stabilize in amber vials at –20°C to prevent photodegradation; desiccants prevent hydrolysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.